3-Amino-4,5-diiodobenzoic acid
CAS No.:
Cat. No.: VC19773703
Molecular Formula: C7H5I2NO2
Molecular Weight: 388.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5I2NO2 |
|---|---|
| Molecular Weight | 388.93 g/mol |
| IUPAC Name | 3-amino-4,5-diiodobenzoic acid |
| Standard InChI | InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | WSKOEYCPKVNYBW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1N)I)I)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Amino-4,5-diiodobenzoic acid belongs to the class of diiodinated benzoic acids, distinguished by iodine atoms at the 4- and 5-positions and an amino group at the 3-position of the benzene ring. Its IUPAC name, 3-amino-4,5-diiodobenzoic acid, reflects this substitution pattern . The SMILES notation and InChIKey WSKOEYCPKVNYBW-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Key Identifiers and Structural Data
| Property | Value |
|---|---|
| CAS Number | 1687856-13-8 |
| Molecular Formula | |
| Molecular Weight | 388.93 g/mol |
| SMILES | C1=C(C=C(C(=C1N)I)I)C(=O)O |
| InChIKey | WSKOEYCPKVNYBW-UHFFFAOYSA-N |
Isomeric Considerations
The compound is structurally related to 4-amino-3,5-diiodobenzoic acid (CAS 2122-61-4), which shares the same molecular formula but differs in substituent positions . This positional isomerism significantly impacts reactivity: the 4-amino isomer’s symmetrical iodine placement facilitates cross-coupling reactions , whereas the 3-amino derivative’s asymmetry may enable regioselective transformations.
Physicochemical Properties
Solubility and Stability
3-Amino-4,5-diiodobenzoic acid exhibits partial water solubility, a trait common among iodinated aromatics due to hydrophobic iodine atoms counterbalanced by polar carboxylic acid and amine groups . Recommended storage at 2–8°C aligns with practices for light-sensitive iodoorganics , though its exact photodegradation kinetics remain uncharacterized.
Thermodynamic Parameters
Experimental data gaps exist for melting/boiling points, but density estimates (~2.38 g/cm³) and predicted pKa (~4.16) suggest similarities to the 4-amino isomer . The latter’s melting point >300°C implies high thermal stability, a likely shared trait given structural parallels.
Table 2: Comparative Physicochemical Data
Synthesis and Purification
Synthetic Routes
While no direct synthesis reports exist for 3-amino-4,5-diiodobenzoic acid, analogous iodination strategies for the 4-amino isomer provide methodological insights. The methyl ester of 4-amino-3,5-diiodobenzoic acid is synthesized via iodine monochloride-mediated iodination in dichloromethane under reflux . Adapting such protocols could involve:
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Amino Protection: Shielding the amine group during iodination to prevent undesired side reactions.
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Directed Iodination: Leveraging directing effects of existing substituents to achieve precise iodine placement .
Purification Techniques
For the 4-amino isomer, purification involves NaOH dissolution followed by HCl precipitation or NH3/AcOH recrystallization . Similar approaches may apply, though solubility differences due to the 3-amino group’s steric effects necessitate optimization.
Applications and Functional Utility
Polymer Modification
The 4-amino isomer’s use in imparting radiopacity to Tecoflex® polymers suggests potential for the 3-amino variant in medical device coatings, where asymmetry could enhance compatibility with amorphous polymer matrices.
Synthetic Building Block
Key functional groups enable diverse derivatization:
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Amino Group: Diazotization or Schiff base synthesis.
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Iodine Atoms: Suzuki-Miyaura cross-coupling to install aryl/heteroaryl moieties .
Future Research Directions
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Thermal Characterization: Differential scanning calorimetry to determine melting behavior.
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Catalytic Applications: Exploiting iodine’s leaving group potential in cross-coupling reactions.
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Biological Studies: Assessing antimicrobial/antiproliferative activity given amino-iodo pharmacophores.
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